An In-Depth Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, a highly functionalized aromatic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and its pivotal role as an intermediate in the creation of targeted therapeutics, particularly in the realm of kinase inhibitors.
Core Molecular Characteristics
2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile is a polysubstituted benzonitrile featuring an amino group and a fluorine atom ortho to the nitrile functionality, and a 2-methoxyethoxy group at the para-position. This unique arrangement of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable synthon in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile is presented in the table below. These properties are crucial for its handling, reaction setup, and for understanding its potential influence on the characteristics of downstream drug candidates.
| Property | Value | Source(s) |
| CAS Number | 2248003-85-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁FN₂O₂ | [1][2] |
| Molecular Weight | 210.21 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | >98% (typically available) | [2][3] |
| Storage | Recommended storage for the powder form is at -20°C for long-term stability (up to 3 years), and at 4°C for shorter periods (up to 2 years). In solvent, it is recommended to store at -80°C for up to 6 months. | [3] |
Further data on properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Spectral Data
Confirmation of the structure of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile is typically achieved through standard analytical techniques. While specific spectra are proprietary to manufacturers, the expected spectral characteristics are well-understood.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the methoxyethoxy side chain, and the amino group. The aromatic region will display coupling patterns influenced by the fluorine atom.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the nitrile carbon, and the carbons of the methoxyethoxy group.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and the C-O stretching of the ether linkages.
While publicly accessible, detailed spectra with assigned peaks are limited, several suppliers confirm that their product's ¹H NMR and LCMS data are consistent with the proposed structure[3][4].
Synthesis and Manufacturing
The synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile typically follows a nucleophilic aromatic substitution pathway, a common strategy for the preparation of substituted anilines. A probable and analogous synthetic route starts from a readily available difluorinated precursor.
Proposed Synthetic Pathway
A likely synthetic route involves two key transformations: etherification followed by a selective nucleophilic aromatic substitution of a fluorine atom.
Figure 1: Proposed synthetic pathway for 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile.
Step 1: Etherification: The synthesis would commence with the etherification of 2,6-difluoro-4-hydroxybenzonitrile. This reaction is typically carried out by deprotonating the phenolic hydroxyl group with a suitable base, such as potassium carbonate, followed by reaction with a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) in a polar aprotic solvent like dimethylformamide (DMF).
Step 2: Amination: The resulting intermediate, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile, then undergoes a selective nucleophilic aromatic substitution. Treatment with ammonia in a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures preferentially displaces one of the fluorine atoms with an amino group. The fluorine atom ortho to the electron-withdrawing nitrile group is more activated towards nucleophilic attack. This reaction is analogous to the synthesis of similar compounds like 2-Amino-6-fluoro-4-methoxybenzonitrile, where ammonia is bubbled through a heated solution of the difluoro precursor in DMSO[1].
Experimental Protocol (Analogous Synthesis)
The following is a representative protocol for the amination step, based on the synthesis of the closely related 2-Amino-6-fluoro-4-methoxy-benzonitrile[1]. This should be adapted and optimized for the specific substrate.
Materials:
-
2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile
-
Dimethyl sulfoxide (DMSO)
-
Ammonia (gas)
-
Ethyl acetate (EtOAc)
-
Water
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile in DMSO in a sealed reaction vessel.
-
Bubble ammonia gas through the solution for approximately 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to around 80-100 °C.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and perform an extraction with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile.
Reactivity and Role in Drug Synthesis
The chemical reactivity of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile is dominated by the interplay of its functional groups, making it a versatile precursor for the synthesis of heterocyclic compounds, most notably quinazolines.
Key Reactive Sites
Figure 2: Key reactive sites of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile.
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Amino Group: The primary amino group is nucleophilic and serves as a key handle for building heterocyclic rings. Its position ortho to the nitrile is ideal for intramolecular cyclization reactions.
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Nitrile Group: The nitrile group is electrophilic at the carbon atom and can undergo addition reactions with nucleophiles. It is also a key participant in cyclization reactions to form nitrogen-containing heterocycles.
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Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the amino and methoxyethoxy groups, although the fluorine and nitrile groups are deactivating. The fluorine atom can also potentially act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions.
Application in Quinazoline Synthesis for Kinase Inhibitors
2-Aminobenzonitriles are well-established precursors for the synthesis of quinazolines, a core scaffold in many approved and investigational kinase inhibitors[5][6]. The general strategy involves the reaction of the 2-aminobenzonitrile with a suitable electrophile to construct the pyrimidine ring of the quinazoline system.
This particular building block, 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, is of interest in the development of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors[7][8]. These inhibitors are designed to overcome resistance to earlier generations of drugs, often caused by mutations in the EGFR kinase domain, such as the T790M mutation[6].
The 2-methoxyethoxy group is a feature found in the side chains of some kinase inhibitors. This group can influence the drug's pharmacokinetic properties, such as solubility and metabolic stability, and can also form important interactions within the kinase binding site.
The Significance of the 2-Methoxyethoxy Moiety in Medicinal Chemistry
The inclusion of the 2-methoxyethoxy side chain is a deliberate choice in drug design, aimed at fine-tuning the physicochemical and pharmacokinetic properties of the final drug molecule.
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Solubility and Lipophilicity: The ether linkages in the 2-methoxyethoxy group can act as hydrogen bond acceptors, which can improve aqueous solubility compared to a simple alkyl chain. This is a critical parameter for drug formulation and bioavailability.
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Metabolic Stability: The ether bonds are generally more resistant to metabolic cleavage than, for example, ester groups, which can lead to a longer half-life of the drug in the body.
-
Conformational Flexibility: The flexible nature of the ethoxy chain can allow the molecule to adopt different conformations, which may be advantageous for binding to the target protein.
-
Drug-Receptor Interactions: The oxygen atoms in the side chain can participate in hydrogen bonding with amino acid residues in the kinase active site, potentially increasing binding affinity and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile.
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Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
-
First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile is a strategically designed building block with significant potential in the synthesis of complex, biologically active molecules. Its unique combination of reactive functional groups and a drug-like side chain makes it a valuable tool for medicinal chemists, particularly in the development of next-generation kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the drug discovery process.
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